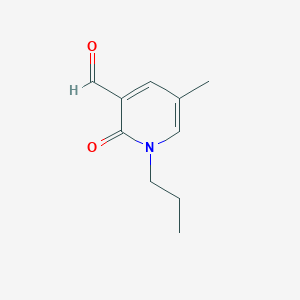![molecular formula C7H6N2O2 B13106963 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 35157-65-4](/img/structure/B13106963.png)
1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazine derivatives with diketones or ketoesters, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts, such as CuI@KSF nanoparticles, and are carried out under solvent-free conditions at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. scalable synthetic routes involving continuous flow chemistry and green synthesis approaches are being explored to meet the demand for this compound in research and development .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system, known for its biological activities.
Pyridazine: A simpler heterocycle with two adjacent nitrogen atoms, used in various pharmaceutical applications.
Pyridazinone: A derivative of pyridazine with a carbonyl group, known for its diverse pharmacological activities.
Uniqueness
1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is unique due to its specific ring structure and the presence of both pyrazole and pyridazine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
35157-65-4 |
|---|---|
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
pyrazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C7H6N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-4H,5H2 |
InChI-Schlüssel |
UXKCGWZRLUQWFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N2C=CC=CN2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


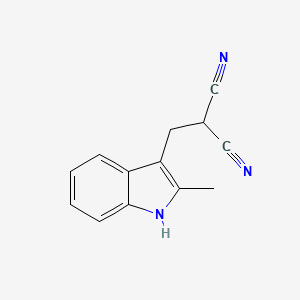

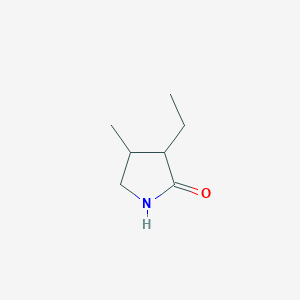
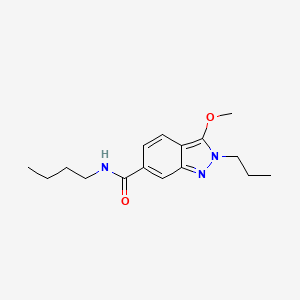

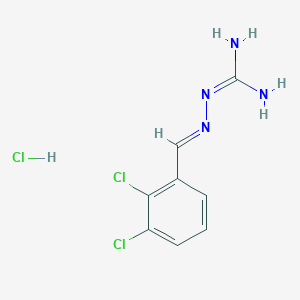
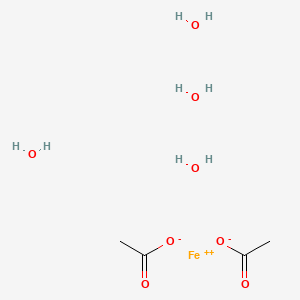
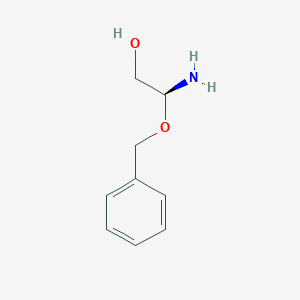

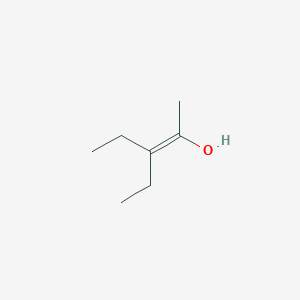
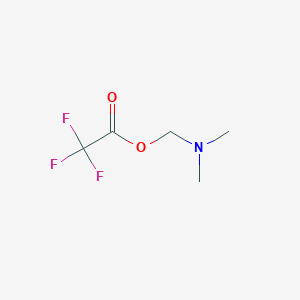
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
